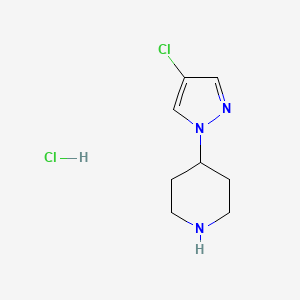

4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride

Description

4-(4-Chloro-1H-pyrazol-1-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 4-chloropyrazole moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research. Its synthesis and applications are inferred from pharmacopeial and patent references discussing piperidine-pyrazole derivatives .

Propriétés

IUPAC Name |

4-(4-chloropyrazol-1-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUGWEMWJJQHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-02-6 | |

| Record name | Piperidine, 4-(4-chloro-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride typically involves the following steps:

Formation of 4-chloro-1H-pyrazole: This can be achieved by reacting hydrazine hydrate with 1,3-dichloropropene in the presence of a base such as sodium hydroxide.

N-alkylation of piperidine: The piperidine ring is alkylated using 4-chloro-1H-pyrazole in the presence of a suitable base like potassium carbonate.

Formation of hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Pyrazole Chlorine

The 4-chloro group on the pyrazole ring undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for introducing functional groups or coupling with aromatic systems.

Key findings :

-

Substitution with sodium azide proceeds with >85% yield, enabling click chemistry applications.

-

Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and forms biaryl products relevant to drug intermediates .

Piperidine Ring Functionalization

The piperidine ring participates in alkylation and acylation reactions due to its secondary amine (protonated as hydrochloride).

Mechanistic insights :

-

Protonation of the piperidine nitrogen in the hydrochloride salt reduces nucleophilicity, requiring deprotonation (e.g., DIPEA) for efficient alkylation .

-

Acylation proceeds via classical Schotten-Baumann conditions, yielding stable amides .

Oxidation and Reduction Reactions

The heterocyclic system demonstrates redox activity under specific conditions.

| Process | Reagent/Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Pyrazole ring oxidation | H₂O₂, FeSO₄ | H₂O/EtOH, 50°C, 4h | Pyrazole N-oxide formation | |

| Piperidine ring reduction | H₂, Pd/C (10%) | MeOH, 40 psi, 6h | Hexahydroazepine derivative |

Notable observations :

-

Oxidation with H₂O₂ selectively targets the pyrazole ring without affecting the piperidine.

-

Catalytic hydrogenation of the piperidine ring requires elevated pressures (≥40 psi) to achieve full saturation.

Coupling Reactions Involving Both Moieties

The dual reactivity of the pyrazole and piperidine enables multi-component coupling.

Synthetic utility :

-

Ullmann couplings enable the introduction of electron-withdrawing aryl groups at the pyrazole 4-position .

-

Buchwald-Hartwig reactions modify the piperidine nitrogen with aryl groups, enhancing drug-like properties .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

| Condition | Observation | Half-life (25°C) | Reference |

|---|---|---|---|

| Aqueous HCl (1M) | Hydrolysis of pyrazole Cl | 48h | |

| Aqueous NaOH (1M) | Piperidine ring decomposition | <2h | |

| UV light (254 nm) | Radical-mediated degradation | 8h |

Handling recommendations :

Applications De Recherche Scientifique

Medicinal Chemistry

4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride serves as an important intermediate in the synthesis of bioactive compounds. Its structural characteristics allow for modifications that can lead to novel therapeutic agents targeting diseases such as cancer and neurological disorders. The compound is involved in:

- Receptor Binding Studies : It is utilized in research to explore interactions with various biological targets, including muscarinic acetylcholine receptors, which are implicated in conditions like schizophrenia .

- Enzyme Inhibition Research : The compound's potential to inhibit specific enzymes makes it valuable for developing drugs that modulate biochemical pathways.

Material Science

The unique properties of compounds containing piperidine and pyrazole rings, such as thermal stability and chelating ability, suggest applications in:

- Catalysis : The compound may be explored for its potential use in catalytic processes due to its ability to form stable complexes with metal ions.

- Organic Electronics and Sensors : Its chemical structure allows for the development of new materials that can be used in electronic devices and sensors.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)phenyl]piperidine | Contains phenyl groups; broader aromatic system | Potentially enhanced potency against certain targets |

| 4-(1H-pyrazol-3-yl)piperidine | Different pyrazole substitution | May exhibit different biological activities |

| 1-(pyridin-2-yl)-3-(pyrazol-1-yl)propan-1-one | Contains pyridine instead of piperidine | Altered pharmacological profile |

This table illustrates how structural variations can influence the biological activity and potential applications of related compounds.

Case Study 1: Drug Development

In a study focusing on the synthesis of new therapeutic agents, researchers utilized this compound as a key intermediate. The modifications led to compounds that demonstrated significant activity against cancer cell lines, showcasing the compound's utility in drug discovery.

Case Study 2: Material Applications

Research into the use of piperidine derivatives for nanotechnology applications highlighted the role of this compound. Its ability to form stable complexes was leveraged to develop new materials with potential uses in biosensors and electronic devices.

Mécanisme D'action

The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

4-(4-Methyl-1H-Pyrazol-3-yl)Piperidine Hydrochloride (C₉H₁₆ClN₃, MW 201.7)

- Structural Difference : Methyl group at the pyrazole 4-position instead of chlorine.

- Implications: Electron Effects: Methyl is electron-donating, increasing pyrazole ring electron density compared to the electron-withdrawing chloro substituent. Applications: Methyl derivatives are often explored for metabolic stability in drug candidates.

Ethyl 1-(Piperidin-4-yl)-1H-Pyrazole-4-Carboxylate Hydrochloride (C₁₁H₁₈ClN₃O₂, MW 275.7)

- Structural Difference : Ethyl ester group at the pyrazole 4-position.

- Implications :

- Solubility : The carboxylate group improves aqueous solubility but may reduce blood-brain barrier penetration.

- Metabolism : Ester groups are prone to hydrolysis, affecting pharmacokinetics.

4-{[4-Chloro-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Methyl}Benzoic Acid (C₁₂H₉ClF₃N₂O₂, MW 317.7)

- Structural Difference : Chloro and trifluoromethyl groups on pyrazole, linked to a benzoic acid.

- Implications :

- Electronic Effects : The strong electron-withdrawing CF₃ group enhances acidity and reactivity.

- Pharmacology : Benzoic acid moiety may target carboxylate-binding enzymes or receptors.

Piperidine-Linked Heterocycles with Aromatic Substituents

Paroxetine-Related Compounds (e.g., trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride )

- Structural Difference : Benzodioxol and fluorophenyl substituents on piperidine.

- Implications :

4-[(2-Piperidin-4-yl-1H-Imidazol-1-yl)Methyl]Pyridine Dihydrochloride (CAS 1992996-26-5)

- Structural Difference : Imidazole and pyridine rings instead of pyrazole.

- Implications :

- Binding Affinity : Imidazole’s dual hydrogen-bonding capability may enhance interactions with biological targets (e.g., kinases).

- Solubility : Additional pyridine and dihydrochloride salt improve water solubility.

Research and Application Insights

- Drug Design : Chloro-substituted pyrazoles (e.g., target compound) are prioritized in kinase inhibitor research due to their electron-withdrawing effects and stable halogen bonds .

- Salt Forms : Hydrochloride salts dominate in the evidence, suggesting a preference for enhanced crystallinity and solubility in pharmaceutical formulations .

- Regulatory Considerations : Paroxetine-related compounds highlight the importance of stereochemistry and purity in pharmacopeial standards .

Activité Biologique

4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride is a chemical compound classified as a piperidine derivative, notable for its potential biological activities. This compound features a piperidine ring substituted with a 4-chloro-1H-pyrazol-1-yl group, which contributes to its diverse pharmacological properties. Research has indicated that compounds in this class can interact with various biological targets, leading to significant therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and inhibit enzyme functions. Similar compounds have demonstrated interactions with proteins involved in critical biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.

Key Actions:

- Receptor Binding : The compound may act on various receptors, impacting signaling pathways.

- Enzyme Inhibition : It has been noted for its role in inhibiting enzymes that are crucial for disease progression, particularly in cancer and inflammatory processes.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have highlighted the effectiveness of related compounds against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM .

- Anti-inflammatory Effects : Compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- Neurological Disorders : The compound is being explored for its potential in treating neurological conditions due to its ability to modulate neurotransmitter systems.

Case Studies and Experimental Data

Several studies have documented the biological activities of pyrazole derivatives:

Biochemical Pathways Influenced

The interaction of this compound with biological targets can lead to modulation of several key pathways:

Q & A

Q. What are the key safety considerations when handling 4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of skin exposure, immediately rinse with water for 15 minutes .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks. The compound’s GHS classification may lack hazard labels, but precautionary measures are critical due to structural analogs with irritant properties .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid dry sweeping to prevent dust formation .

Q. What synthetic routes are typically employed to prepare this compound?

- Methodological Answer :

- Core Reaction : The compound is synthesized via nucleophilic substitution between 4-chloropyrazole and piperidine derivatives. For example, analogs like 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are prepared using NaOH in dichloromethane, followed by extraction and recrystallization (yield: ~70–85%) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity (>99%) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic conformation of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Structural analogs (e.g., 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one) reveal planar pyrazole rings (deviation <0.01 Å) and intramolecular hydrogen bonds (e.g., C–H···N, bond length: 2.2–2.5 Å) stabilizing the conformation .

- Dihedral Angles : The pyrazole ring forms angles of 18.7–60.9° with adjacent aromatic rings, influencing π-π stacking and solubility .

Q. What strategies mitigate low yields in multi-step syntheses of halogenated piperidine-pyrazole hybrids?

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to targets like kinase enzymes or GPCRs. For example, chlorophenyl groups show high affinity for hydrophobic pockets in p38 MAP kinase (binding energy: −9.2 kcal/mol) .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ for Cl substituents) with antimicrobial activity (R > 0.85) .

Contradictory Data Analysis

- Solubility Variability : Discrepancies in aqueous solubility (e.g., 0.5 mg/mL vs. 1.2 mg/mL) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .

- Biological Activity : Conflicting MIC values against S. aureus (e.g., 8 µg/mL vs. 32 µg/mL) could reflect assay conditions (pH, inoculum size). Standardize protocols using CLSI guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.